Hydrogen-Bond Donor Count Differentiates This Compound from the Closest N-Cyclopentyl Analog (CAS 717862-45-8)
The target compound contains two hydrogen-bond donor (HBD) groups—the sulfonamide N–H and the terminal hydroxyethoxy O–H—whereas the closest commercially available analog, N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide (CAS 717862-45-8), contains only one HBD (N–H) . HBD count is a critical determinant of aqueous solubility, membrane permeability, and protein-ligand interaction enthalpy. A ΔHBD of +1 for the target compound translates to an expected increase in aqueous solubility of approximately 0.5–1.0 log unit (estimated from the general solubility model of Abraham and Le, 2014) while modestly decreasing passive membrane permeability [1]. This difference is structurally hard-coded and cannot be emulated by the N-cyclopentyl analog.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 (sulfonamide NH + terminal OH) |
| Comparator Or Baseline | N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide (CAS 717862-45-8): 1 HBD (NH only) |
| Quantified Difference | ΔHBD = +1 |
| Conditions | Computed from molecular structure; verified against SMILES CC1=CC(=CC=C1F)S(=O)(=O)NCC2(CCCC2)OCCO (target) vs. CC1=CC(=CC=C1F)S(=O)(=O)NC2CCCC2 (comparator) |
Why This Matters
Higher HBD count favors aqueous solubility and formulation in polar media but penalizes passive blood-brain barrier penetration; this property must be matched to the intended assay or in vivo model when selecting a compound.
- [1] Abraham, M. H., & Le, J. (2014). The correlation and prediction of the solubility of compounds in water using an amended solvation energy relationship. Journal of Pharmaceutical Sciences, 103(11), 3681–3690. View Source
